molecular formula C8H14N2O2 B1449736 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane CAS No. 1389264-34-9

2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

Cat. No.: B1449736
CAS No.: 1389264-34-9
M. Wt: 170.21 g/mol
InChI Key: ZFHMIJFABNRRBE-UHFFFAOYSA-N
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Description

2-Oxo-3-oxa-1,8-diaza-spiro[55]undecane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise control over reaction parameters. The use of catalysts and solvents is common to increase yield and purity. The process is designed to be scalable and cost-effective for commercial production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: The compound may be used in the study of biological systems and pathways.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to specific biological responses. Understanding these mechanisms is crucial for developing applications in medicine and industry.

Comparison with Similar Compounds

2-Oxo-3-oxa-1,8-diaza-spiro[55]undecane is unique due to its spirocyclic structure, which distinguishes it from other compounds Similar compounds include 9-Boc-2-oxo-3-oxa-1,9-diaza-spiro[55]undecane and 8-Cbz-2-oxo-3-oxa-1,8-diaza-spiro[55]undecane

Properties

IUPAC Name

3-oxa-1,8-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-8(3-5-12-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHMIJFABNRRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC(=O)N2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Reactant of Route 2
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Reactant of Route 3
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Reactant of Route 4
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Reactant of Route 5
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Reactant of Route 6
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane

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